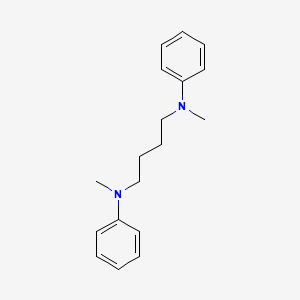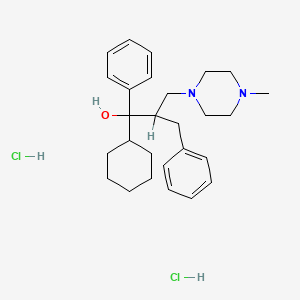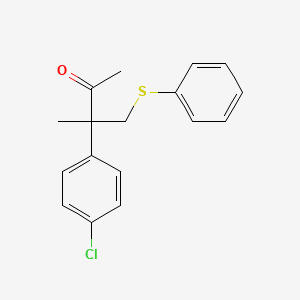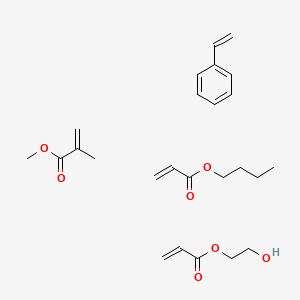![molecular formula C11H12O2S B14654753 2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester CAS No. 51953-89-0](/img/structure/B14654753.png)
2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester is an organic compound with a complex structure that includes a propenoic acid backbone and a methylthio phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester typically involves the esterification of the corresponding acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The methylthio group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 3-phenyl-, methyl ester:
2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: This compound has a methoxy group instead of a methylthio group.
Uniqueness
The presence of the methylthio group in 2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester imparts unique chemical properties, such as increased reactivity in oxidation reactions and potential biological activities that are not observed in its analogs.
Propriétés
Numéro CAS |
51953-89-0 |
|---|---|
Formule moléculaire |
C11H12O2S |
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
methyl 3-(4-methylsulfanylphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O2S/c1-13-11(12)8-5-9-3-6-10(14-2)7-4-9/h3-8H,1-2H3 |
Clé InChI |
HMJUVXXBPJIJET-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CC1=CC=C(C=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]phenyl]azo]phenyl]azo]-4-hydroxy-, trisodium salt](/img/structure/B14654692.png)

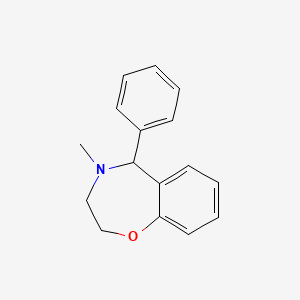
![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]phenyl]azo]phenyl]azo]-4-hydroxy-, trisodium salt](/img/structure/B14654705.png)


![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14654720.png)
